molecular formula C21H20NO4 B1669048 Cinmetacin CAS No. 20168-99-4

Cinmetacin

Cat. No. B1669048
CAS RN: 20168-99-4
M. Wt: 349.4 g/mol
InChI Key: TXSPTCJNIDCTMA-DHZHZOJOSA-N
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Description

Cinmetacin is a synthetic non-steroidal anti-inflammatory agent that belongs to the class of heteroaryl acetic acid derivatives . It is an indometacin derivative with anti-inflammatory properties .


Synthesis Analysis

The synthesis of Cinmetacin involves complex chemical reactions . A study on the synthesis and biological evaluation of amino acid conjugates of Cinmetacin was carried out to improve some pharmacokinetic properties and to minimize some undesirable side effects (especially ulcerogenic effect). Dissolution studies and hydrolysis studies on simulated intestinal fluid (pH 7.4) follow the first order kinetics .


Molecular Structure Analysis

The structure of Cinmetacin was determined by single crystal X-ray diffraction analysis . The compound was recrystallized from a mixture of acetone and water in orthorhombic, space group P2 I 2 I 2 I, with Z =4, a =35.681 (8), b =9.482 (2), c =5.071 (1) Å, D x =1.352 g/cm 3, and D m =1.35 g/cm 3 .


Chemical Reactions Analysis

Cinmetacin undergoes various chemical reactions. For instance, the rate of hydrolysis of the compounds is inversely related to partition coefficient values . More detailed information about its chemical reactions can be found in specialized chemistry resources .


Physical And Chemical Properties Analysis

Cinmetacin has a molecular weight of 349.39 and a formula of C21H19NO4 . More detailed physical and chemical properties can be found in specialized chemistry resources .

properties

IUPAC Name

2-[5-methoxy-2-methyl-1-[(E)-3-phenylprop-2-enoyl]indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-14-17(13-21(24)25)18-12-16(26-2)9-10-19(18)22(14)20(23)11-8-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,24,25)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPPORKKCMYYTO-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C=CC3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1C(=O)/C=C/C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864922
Record name 5-Methoxy-2-methyl-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-1H-indole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinmetacin

CAS RN

20168-99-4, 881743-37-9
Record name Cinmetacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020168994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinmetacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881743379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-2-methyl-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-1H-indole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinmetacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.581
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINMETACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZLI4719J9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
189
Citations
MT Montero, R Pouplana, S GarcÍA… - Journal of pharmacy …, 1986 - Wiley Online Library
… and cinmetacin, to human serum albumin was studied by dynamic dialysis at 37C and pH 7.4. Cinmetacin is … for cinmetacin and 1.4 x 106 M-1 for indomethacin. The protein binding of …
Number of citations: 16 onlinelibrary.wiley.com
YB Kim, IY Park, YH Park - Archives of Pharmacal Research, 1989 - Springer
The structure of cinmetacin was determined by single crystal X-ray diffraction analysis. The compound was recrystallized from a mixture of acetone and water in orthohombic, space …
Number of citations: 7 link.springer.com
CU Im, SC Jun, YK Hong, CB Yim - Proceedings of the PSK …, 2001 - koreascience.kr
… Cinmetacin and hydroxysuccinimide were reacted with dicyclohexyl carbodiimide to give cinmetacin active ester (4), which was treated with amines to yield cinmetacin amides (5-9). …
Number of citations: 0 koreascience.kr
SW Myung, MS Kim, CN Yoon, JS Park… - … of Chromatography B …, 1994 - Elsevier
… Cinmetacin and its three metabolites were identified by gas … After a single oral dose of 30 mg of cinmetacin to a healthy man, … The identification of cinmetacin metabolites in human urine …
Number of citations: 3 www.sciencedirect.com
R Danesi, M Ducci, D Acerbi, M Del Tacca - Arzneimittel-forschung, 1988 - europepmc.org
… levels of cinmetacin were measured, … cinmetacin was monophasic and the data were interpreted according to a one-compartment open model. Overall results indicate that cinmetacin …
Number of citations: 1 europepmc.org
SS Hong, DI Han, BY Hwang, WH Park… - Proceedings of the …, 2001 - koreascience.kr
… Cinmetacin and hydroxysuccinimide were reacted with dicyclohexyl carbodiimide to give cinmetacin active ester (4), which was treated with amines to yield cinmetacin amides (5-9). …
Number of citations: 6 koreascience.kr
임채욱, 홍용기, 임철부 - YAKHAK HOEJI, 2001 - yakhak.org
… Cinmetacin and hydroxysuccinimide were reacted with dicyclohexyl carbodiimide to give cinmetacin active ester (4), which was treated with amines to yield cinmetacin amides (5-9). …
Number of citations: 2 www.yakhak.org
임채욱, 이종민, 유재학, 이현수, 임철부 - YAKHAK HOEJI, 2001 - yakhak.org
… Cinmetacin was treated with DCC and phenol derivatives to yield cinmetacin esters (5-13)… Compounds(5, 7, 8, 10, 12, and 13) showed stronger analgesic activity than cinmetacin, but …
Number of citations: 2 www.yakhak.org
H Krasowska - Il Farmaco; edizione pratica, 1976 - pubmed.ncbi.nlm.nih.gov
Solubilization of indomethacin and cinmetacin by non-ionic surfactants of the polyoxyethylene type Solubilization of indomethacin and cinmetacin by non-ionic …
Number of citations: 14 pubmed.ncbi.nlm.nih.gov
SH Lee, KH Shin, J Ji, SS Lim, BK Kim… - Proceedings of the PSK …, 2001 - koreascience.kr
… Cinmetacin and hydroxysuccinimide were reacted with dicyclohexyl carbodiimide to give cinmetacin active ester (4), which was treated with amines to yield cinmetacin amides (5-9). …
Number of citations: 1 koreascience.kr

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